molecular formula C12H11ClO3 B6151109 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2167364-89-6

4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No. B6151109
CAS RN: 2167364-89-6
M. Wt: 238.7
InChI Key:
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Description

The compound “4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid” is a complex organic molecule. It contains a bicyclic hexane ring, a carboxylic acid group, and a chlorophenyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, carboxylic acids can generally be synthesized from 1° alcohols through oxidation . Bicyclic compounds can be synthesized through various methods, including cyclization reactions .


Molecular Structure Analysis

The molecule contains a bicyclic hexane structure, which is a type of polycyclic molecule. Polycyclic molecules are common and important in nature . The presence of a carboxylic acid group and a chlorophenyl group would add to the complexity of the molecule.


Chemical Reactions Analysis

Carboxylic acids can undergo a variety of reactions, including nucleophilic acyl substitution . The presence of the chlorophenyl group could also influence the reactivity of the molecule.


Physical And Chemical Properties Analysis

Carboxylic acids generally have higher boiling points than alcohols or aldehydes due to their ability to form dimeric structures via hydrogen bonding . The presence of the chlorophenyl group could potentially increase the compound’s lipophilicity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-chlorophenol", "2-bromopropene", "sodium hydride", "acetic anhydride", "sodium bicarbonate", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "sodium sulfate", "methanol", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 4-chlorophenol is reacted with 2-bromopropene in the presence of sodium hydride to form 4-(4-chlorophenyl)-2-buten-1-ol.", "Step 2: The resulting product from step 1 is then reacted with acetic anhydride to form 4-(4-chlorophenyl)-2-acetoxybut-2-ene.", "Step 3: The product from step 2 is then treated with sodium bicarbonate to form 4-(4-chlorophenyl)-2-hydroxybut-2-ene.", "Step 4: The product from step 3 is then reacted with sodium hydroxide to form 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hex-5-ene.", "Step 5: The product from step 4 is then treated with hydrochloric acid to form 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid.", "Step 6: The final product is purified by recrystallization from a mixture of ethyl acetate and methanol, followed by drying over sodium sulfate." ] }

CAS RN

2167364-89-6

Product Name

4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Molecular Formula

C12H11ClO3

Molecular Weight

238.7

Purity

95

Origin of Product

United States

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